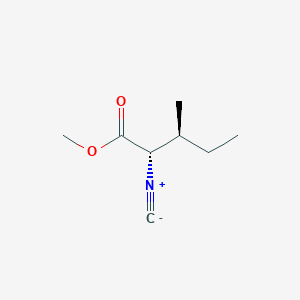

Methyl (2S,3S)-2-isocyano-3-methylpentanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl (2S,3S)-2-isocyano-3-methylpentanoate is a chemical compound that has garnered attention in scientific research due to its potential as a building block for the synthesis of various molecules.

科学的研究の応用

Hormonal Regulation and Chitin Synthesis

Research has shown the relevance of methyl (2S,3S)-2-isocyano-3-methylpentanoate in hormonal regulation and chitin synthesis in epithelial cells. A study by Baumeister et al. (1992) identified this compound as a key player in these biological processes, especially in the context of invertebrates like Chironomus tentans (Baumeister, Ludwig, & Spindler-Barth, 1992).

Directed Homogeneous Hydrogenation

Another significant application is in the field of homogeneous hydrogenation, as studied by Brown, Evans, and James (2003). They explored the hydrogenation process involving methyl (2S,3S)-2-isocyano-3-methylpentanoate, which is crucial in organic synthesis (Brown, Evans, & James, 2003).

Isomerization Studies

The compound also plays a role in isomerization studies, as seen in the work of Corolleur et al. (1972), where the isomerization of labeled hexanes on platinum-alumina catalysts was examined. This study provides insights into the mechanisms of hydrocarbon rearrangement, relevant in petrochemical industries (Corolleur, Simone Corolleur, & Gault, 1972).

Microbial Production of Biofuels

Cann and Liao (2009) highlighted the potential of using methyl (2S,3S)-2-isocyano-3-methylpentanoate in biofuel production. Their research on engineered microorganisms indicates the possibility of synthesizing pentanol isomers, which could be vital for sustainable energy solutions (Cann & Liao, 2009).

Synthesis of Amino Acids

Jefford and McNulty (1994) described a practical synthesis method for (2S, 3R)-3-amino-2-methylpentanoic acid, starting from L-aspartic acid. This synthesis process is important in the production of certain amino acids used in pharmaceutical and biochemical applications (Jefford & McNulty, 1994).

Crystal Structure Studies

Research by Curland, Meirzadeh, and Diskin‐Posner (2018) on the crystal structure of a new polymorph of (2S,3S)-2-amino-3-methylpentanoic acid, closely related to methyl (2S,3S)-2-isocyano-3-methylpentanoate, helps in understanding the structural aspects of this compound, which is significant in material science and crystallography (Curland, Meirzadeh, & Diskin‐Posner, 2018).

特性

IUPAC Name |

methyl (2S,3S)-2-isocyano-3-methylpentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-5-6(2)7(9-3)8(10)11-4/h6-7H,5H2,1-2,4H3/t6-,7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMWCFKAFLLZZPE-BQBZGAKWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OC)[N+]#[C-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)OC)[N+]#[C-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2S,3S)-2-isocyano-3-methylpentanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[2-(4-pyrrolidin-1-ylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2882980.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2882981.png)

![4-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2882984.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2882987.png)

![3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2882998.png)

![5-[(2-fluorophenyl)amino]-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2883000.png)

![5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2883001.png)